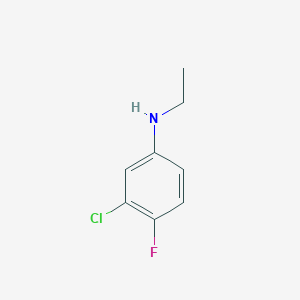
3-chloro-N-ethyl-4-fluoroaniline
Overview
Description
3-chloro-N-ethyl-4-fluoroaniline is an organic compound with the molecular formula C8H9ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-ethyl-4-fluoroaniline typically involves the reduction of 3-chloro-4-fluoronitrobenzene. One common method includes the use of a platinum on carbon (Pt/C) catalyst in a hydrogen atmosphere. The reaction is carried out at temperatures between 50-100°C and pressures of 0.1-5 MPa. The process yields a high purity product with a conversion rate exceeding 94% .
Industrial Production Methods
For industrial-scale production, the same reduction method can be employed, but with optimizations for larger batches. The process involves the use of 3-chloro-4-fluoronitrobenzene and a Pt/C catalyst, followed by hydrogenation. The reaction conditions are carefully controlled to ensure high yield and purity, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-ethyl-4-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pt/C is commonly used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted anilines can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro compounds or quinones.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
Scientific Research Applications
3-chloro-N-ethyl-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 3-chloro-N-ethyl-4-fluoroaniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets, making it a valuable compound in drug development .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoroaniline: Similar structure but lacks the ethyl group.
4-chloro-3-fluoroaniline: The positions of chlorine and fluorine are reversed.
3-chloro-4-methylaniline: The fluorine atom is replaced with a methyl group.
Uniqueness
3-chloro-N-ethyl-4-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms along with an ethyl group. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-chloro-N-ethyl-4-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLNQQYCPBGEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106847-36-3 | |
| Record name | 3-chloro-N-ethyl-4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
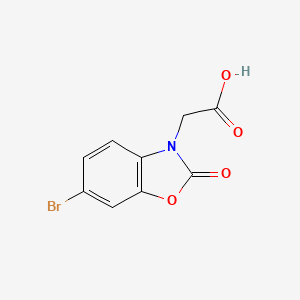
![5-chloro-N-[3-(2-methylpropoxy)propyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2499583.png)
![2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499584.png)
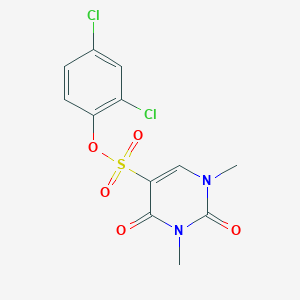
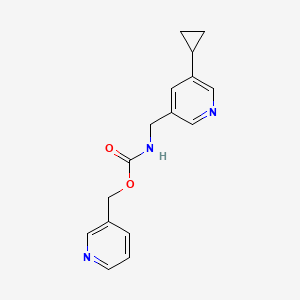
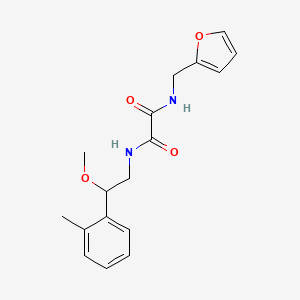
![3-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2499590.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((benzyloxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2499593.png)

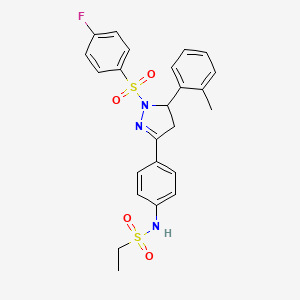
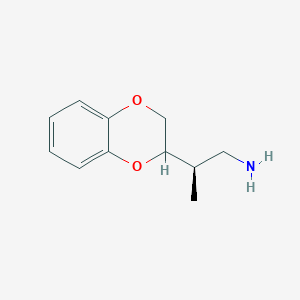

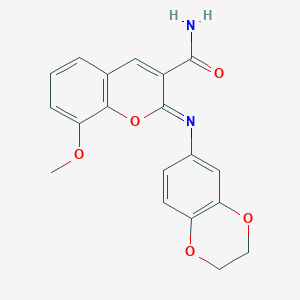
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2499605.png)
